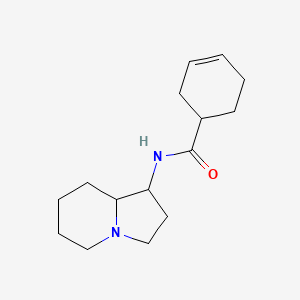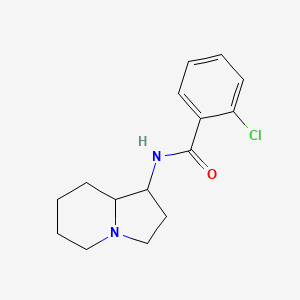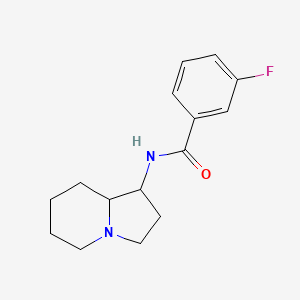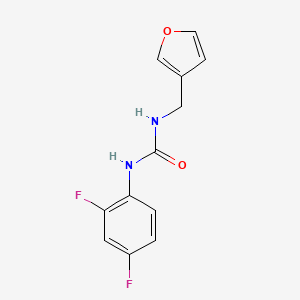
1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea, also known as DFPUM, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of urea derivatives and has a molecular formula of C12H10F2N2O2. DFPUM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea is not fully understood. However, several studies have suggested that 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways. 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Moreover, 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been reported to exhibit anti-microbial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been found to be stable under various conditions and can be stored for extended periods. However, 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Moreover, 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has not been extensively studied in vivo, and its safety and toxicity profile are not fully understood.
Direcciones Futuras
1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has potential applications in various fields of research. Further investigation is needed to fully understand the mechanism of action of 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea and its potential applications in cancer therapy, anti-inflammatory therapy, and anti-microbial therapy. Moreover, the safety and toxicity profile of 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea need to be further investigated before it can be considered for clinical use. Future studies could also explore the synthesis of analogs of 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea to improve its pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2,4-difluoroaniline with furfural in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with urea and potassium carbonate to obtain 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea. The synthesis method of 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been reported in several studies, and it has been found to be a simple and efficient process.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been found to exhibit potential applications in scientific research. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Moreover, 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 1-(2,4-Difluorophenyl)-3-(furan-3-ylmethyl)urea has also been reported to have anti-microbial activity against various bacterial strains.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-9-1-2-11(10(14)5-9)16-12(17)15-6-8-3-4-18-7-8/h1-5,7H,6H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBYFRQRDOUZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

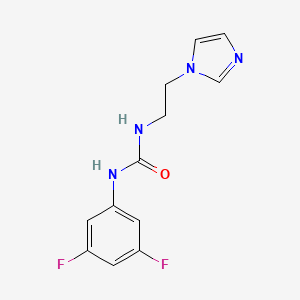
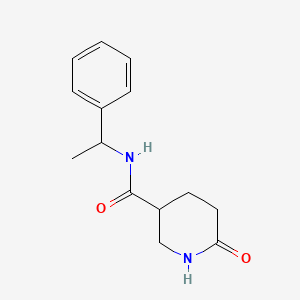
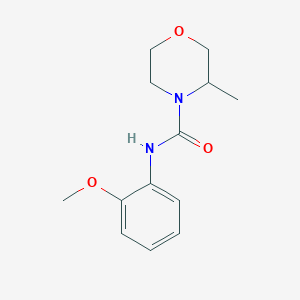
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)
![3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)
![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)

![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)

